Product packaging for 2-Fluoro-6-methylpyridin-4-ol(Cat. No.:CAS No. 1227577-13-0)

2-Fluoro-6-methylpyridin-4-ol

Cat. No.: B593793
CAS No.: 1227577-13-0
M. Wt: 127.118
InChI Key: LADSKNVNWBCACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methylpyridin-4-ol is a fluorinated pyridone derivative of significant interest in medicinal and organic chemistry. As a versatile molecular scaffold, its core structure is integral to the development of novel bioactive compounds. Research indicates that analogous 2-pyridone frameworks demonstrate a broad spectrum of biological activities, positioning them as valuable templates in drug discovery . Specifically, 2-pyridone derivatives have shown promising results as antimicrobial agents against various strains of bacteria and fungi . The structure-activity relationship (SAR) studies of these compounds suggest that the presence of electron-withdrawing groups, such as fluorine, on the pyridone ring can enhance antibacterial potency, potentially through mechanisms like inhibition of bacterial type II topoisomerase and DNA gyrase . Beyond antimicrobial applications, the 2-pyridone motif is also being explored in other therapeutic areas, including as positive allosteric modulators for neurological targets . The unique electronic and steric properties imparted by the fluorine and methyl substituents on this particular isomer make it a promising intermediate for constructing complex molecules for pharmaceutical R&D, agrochemical studies, and material science. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO B593793 2-Fluoro-6-methylpyridin-4-ol CAS No. 1227577-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227577-13-0

Molecular Formula

C6H6FNO

Molecular Weight

127.118

IUPAC Name

2-fluoro-6-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H6FNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)

InChI Key

LADSKNVNWBCACR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(N1)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 6 Methylpyridin 4 Ol and Its Precursors

Established Synthetic Routes to 2-Fluoro-6-methylpyridin-4-ol

Established methods generally involve the modification of an existing pyridine (B92270) or pyridin-4-ol skeleton. These routes are often multi-step processes that rely on classical organic reactions.

The functionalization of pyridines, particularly at positions remote from the nitrogen atom, presents a significant challenge in organic synthesis. nih.gov The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom, typically direct reactions to specific positions. However, classical approaches can be employed to introduce substituents. For the synthesis of a precursor to this compound, one might start with 6-methylpyridin-4-ol. The functionalization at the C2 position would be a key step. Overriding the influence of the ring nitrogen can be difficult, and direct electrophilic substitution at the C2 position of a pyridin-4-ol is often not feasible. Therefore, multi-step sequences involving protection, directed metalation, or substitution reactions on pre-activated substrates are typically required.

Direct fluorination is a highly sought-after method for introducing fluorine into organic molecules due to its atom economy. juniperpublishers.com Electrophilic fluorination is one of the most direct strategies for this purpose. juniperpublishers.com A variety of N-F reagents have been developed for this task, with Selectfluor® and N-fluorobenzenesulfonimide (NFSI) being prominent examples. juniperpublishers.comnih.gov

The direct fluorination of a 6-methylpyridin-4-ol precursor could theoretically be achieved using such electrophilic fluorinating agents. However, the reaction's regioselectivity can be a significant challenge. The electronic nature of the pyridin-4-ol tautomers can complicate the reaction, potentially leading to a mixture of products or reaction at other sites on the ring. The choice of solvent and reaction conditions is critical; for instance, acetonitrile (B52724) has been found to be an effective solvent for the fluorination of dihydropyridines with Selectfluor®. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Chemical Name Typical Application
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Electrophilic fluorination of enamines, enolates, and aromatic compounds. nih.gov
NFSI N-Fluorobenzenesulfonimide Electrophilic fluorination of a wide range of nucleophiles. juniperpublishers.com

| N-Fluoropyridinium salts | e.g., 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) | Effective F+ sources for fluorination reactions, sometimes used in metal-catalyzed processes. juniperpublishers.com |

A reliable and classical method for introducing a fluorine atom onto an aromatic or heteroaromatic ring is through the substitution of a diazo group, a process known as fluorodediazoniation. thieme-connect.de This two-step process involves the diazotization of a primary amine followed by the displacement of the resulting diazonium group with fluoride (B91410). thieme-connect.de The most well-known variant is the Balz-Schiemann reaction, where the diazonium salt is isolated as a tetrafluoroborate and then thermally decomposed. thieme-connect.de

For the synthesis of this compound, this pathway would begin with the precursor 2-amino-6-methylpyridin-4-ol (B2643011). This aminopyridine would first be converted to the corresponding diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a fluoride source, such as fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF), would yield the target compound. thieme-connect.de This method avoids the regioselectivity issues associated with direct fluorination but requires the synthesis of the corresponding amino-substituted precursor.

Reaction Scheme: Fluorodediazoniation of 2-Amino-6-methylpyridin-4-ol

Diazotization: 2-amino-6-methylpyridin-4-ol + NaNO₂ + HBF₄ → [6-methyl-4-hydroxypyridin-2-yl]diazonium tetrafluoroborate

Fluorodediazoniation: [6-methyl-4-hydroxypyridin-2-yl]diazonium tetrafluoroborate + Heat → this compound + N₂ + BF₃

Advanced and Novel Synthetic Protocols for this compound

Modern synthetic chemistry offers advanced protocols, particularly those involving transition metal catalysis, which provide efficient and selective routes for the construction of complex molecules like substituted pyridines.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be employed to construct the substituted pyridine ring of this compound from simpler building blocks. For instance, a Catellani-type reaction could be envisioned, involving the reaction of an aryl iodide with a fluorinated electrophilic reagent in the presence of a palladium catalyst and norbornene to build the phenanthridine (B189435) core, which showcases the power of these methods in constructing complex heterocyclic systems. nih.gov While not a direct synthesis of the target molecule, it illustrates the principle of using palladium catalysis to assemble complex fluorinated heterocycles.

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used palladium-catalyzed reaction for C(sp²)–C(sp²) bond formation. nih.gov It typically involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. nih.gov This reaction is highly versatile and tolerant of many functional groups. scispace.com

A plausible Suzuki-Miyaura strategy for a precursor to this compound could involve coupling a 2-halopyridine derivative with a suitable boronic acid. For example, coupling a 2,4-dihalo-6-methylpyridine with a boronic acid could selectively functionalize one position, followed by subsequent reactions to install the hydroxyl and fluoro groups. The reactivity of 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging, but effective catalyst systems have been developed to overcome these issues. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for a successful outcome. scispace.com

Table 2: Representative Suzuki-Miyaura Reaction Conditions for Pyridine Coupling

Electrophile Nucleophile Catalyst Base Solvent Temperature Yield
Aryl Bromide Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃ / Ligand 1 KF Dioxane - Good to Excellent nih.gov
Pyridine-2-sulfonyl fluoride (PyFluor) Hetero(aryl) boronic acids Pd(dppf)Cl₂ Na₃PO₄ Dioxane 65-100 °C Modest to Good nih.gov

This table illustrates typical conditions for Suzuki-Miyaura reactions involving pyridine or similar N-heterocyclic compounds, which could be adapted for the synthesis of this compound precursors.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Construction

Chemoselective Functionalization Strategies

The inherent electronic properties of the pyridine ring, with its electron-deficient nature, typically direct electrophilic substitutions to the C-3 position and nucleophilic substitutions to the C-2 and C-4 positions. slideshare.netslideshare.net Achieving specific substitution patterns, as seen in this compound, requires sophisticated chemoselective strategies to overcome these natural reactivities.

Recent advancements have focused on the direct C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials. rsc.org Strategies for meta-selective functionalization, which is particularly challenging, have been developed using directing groups or temporary dearomatization processes. nih.govresearchgate.net These methods convert the pyridine into an electron-rich dearomatized intermediate, enabling selective functionalization at otherwise unreactive positions. researchgate.net For a molecule like this compound, a combination of these strategies might be employed. For instance, a temporary dearomatization could facilitate the introduction of one substituent, followed by rearomatization and subsequent functionalization guided by the ring's altered electronics.

Another key strategy is the use of heterocyclic phosphonium (B103445) salts. This method allows for the selective transformation of C-H bonds at the 4-position of pyridines into other functional groups, such as ethers, which is relevant for introducing the hydroxyl group in the target molecule. acs.org

Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution is a cornerstone of pyridine chemistry and a primary method for introducing substituents at the C-2, C-4, and C-6 positions. slideshare.netslideshare.net The electronegative nitrogen atom withdraws electron density from the ring, making these positions susceptible to attack by nucleophiles. youtube.com This principle is directly applicable to the synthesis of this compound, where both the fluorine and hydroxyl groups are at nucleophilic-susceptible positions (C-2 and C-4).

A plausible synthetic route could involve a di-halogenated precursor, such as 2,4-dichloro-6-methylpyridine (B183930). By carefully selecting nucleophiles and controlling reaction conditions, one could achieve sequential substitution. For example, a fluoride source could first displace one chlorine atom, followed by a hydrolysis reaction to replace the second chlorine with a hydroxyl group. The relative reactivity of the C-2 and C-4 positions can be influenced by steric hindrance and the nature of the nucleophile.

The reaction proceeds through an addition-elimination mechanism, forming a stabilized intermediate anion (a Meisenheimer-like complex) where the negative charge can be delocalized onto the ring nitrogen. quimicaorganica.org The presence of electron-withdrawing groups can further enhance the ring's electrophilicity and facilitate these substitution reactions. youtube.com

Table 1: Examples of Nucleophilic Substitution on Pyridine Rings

PrecursorNucleophile/ReagentPosition of SubstitutionProduct
PyridineSodamide (NaNH₂)C-22-Aminopyridine
PyridineSodium Hydroxide (NaOH)C-22-Hydroxypyridine (B17775)
Pyridinen-ButyllithiumC-22-n-Butylpyridine
2-ChloropyridineNucleophile (e.g., RO⁻, R₂NH)C-22-Substituted Pyridine
4-ChloropyridineNucleophile (e.g., RO⁻, R₂NH)C-44-Substituted Pyridine

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. ijarsct.co.in The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov For the synthesis of this compound, several green strategies could be adopted.

These approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ionic liquids. benthamscience.com Ionic liquids are particularly advantageous as they are non-volatile, recyclable, and can enhance reaction rates and selectivity. benthamscience.com

Catalysis: Employing catalysts, such as biocatalysts or metal-based catalysts (e.g., iron), can lead to milder reaction conditions and reduce the need for stoichiometric reagents, thereby minimizing waste. ijarsct.co.inrsc.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic production are energy-efficient techniques that can significantly shorten reaction times and improve yields compared to conventional heating. ijarsct.co.innih.govresearchgate.net

Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product. benthamscience.comresearchgate.net

By integrating these principles, the synthesis of this compound and its intermediates can be made more sustainable and economically viable. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, purity, and process efficiency. This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry. nih.gov For a multistep synthesis of this compound, each step would require careful optimization.

A common approach is the use of Design of Experiments (DOE), a statistical tool that allows for the simultaneous evaluation of multiple parameters. nih.gov For instance, in a nucleophilic substitution step to introduce the fluorine atom, a DOE matrix could be constructed to study the effects of temperature, solvent polarity, fluoride salt concentration, and reaction time. The results can identify the optimal conditions that lead to the highest conversion and minimal formation of byproducts. nih.gov

Table 2: Hypothetical Optimization Parameters for a Fluorination Step

ParameterRange StudiedPotential Impact on Yield
Temperature80 - 120 °CHigher temperatures may increase reaction rate but could lead to side reactions.
SolventDMF, DMSO, SulfolaneSolvent polarity can affect the solubility of the fluoride source and stabilize intermediates.
Fluoride SourceKF, CsFThe choice of cation and the use of a phase-transfer catalyst can influence reactivity.
Reagent Equivalents1.1 - 2.0 eq.An excess of the fluoride source may drive the reaction to completion but increases cost.

After optimization, scaling up the reaction from a laboratory to a pilot or industrial scale presents further challenges, including heat transfer and mixing, which must be addressed to maintain high yield and purity. nih.gov

Synthesis of Key Intermediates for this compound Preparation

Halogenated Methylpyridines as Starting Materials

Halogenated methylpyridines are versatile and common starting materials for producing highly substituted pyridines. The halogen atoms serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential introduction of other functional groups.

A potential starting material for this compound is 2,4-dichloro-6-methylpyridine. The synthesis could proceed as follows:

Selective Fluorination: Reacting 2,4-dichloro-6-methylpyridine with a mild fluorinating agent. The regioselectivity of this step is critical and would need to be carefully controlled, potentially by exploiting the differential reactivity of the C2 and C4 positions.

Hydrolysis: The remaining chloro group would then be hydrolyzed to a hydroxyl group under basic or acidic conditions to yield the final product.

The availability of a wide range of halogenated pyridines makes this a flexible and attractive approach for building molecular diversity. researchgate.net

Pyridinols and Aminopyridines as Precursors

Pyridinols (hydroxypyridines) and aminopyridines are another important class of precursors. Their functional groups can be either retained in the final product or transformed into other desired groups.

An alternative route to this compound could start from 2-amino-6-methylpyridin-4-ol. The synthesis would involve:

Diazotization: The amino group at the C-2 position is converted into a diazonium salt using nitrous acid.

Fluorination: The diazonium group is then replaced with a fluorine atom. A common method for this transformation is the Balz-Schiemann reaction, which uses tetrafluoroborate salts.

This strategy leverages the well-established chemistry of aromatic amines. Similarly, starting with a dihydroxymethylpyridine and employing selective fluorination reagents could provide another pathway to the target molecule. The use of aminomethylpyridines has also been explored for synthesizing fused heterocyclic systems, demonstrating their versatility as building blocks. rsc.org

Preparation of Functionalized Side Chains

The functionalization of the methyl group on the 2-fluoro-6-methylpyridine (B1294898) scaffold is a versatile strategy for introducing diverse chemical moieties. This can be achieved through various synthetic transformations, including oxidation, halogenation, and subsequent reactions of the activated side chain. These methods primarily utilize 2-fluoro-6-methylpyridine as a key precursor, which can then be potentially converted to the corresponding pyridin-4-ol.

Oxidation of the Methyl Group:

One of the fundamental transformations of the methyl group is its oxidation to a carboxylic acid. This conversion provides a handle for a wide array of subsequent modifications, such as amidation and esterification. The oxidation of a related compound, 6-chloro-3-fluoro-2-methylpyridine, to 6-chloro-3-fluoro-2-pyridinecarboxylic acid has been reported, suggesting a viable route for the oxidation of 2-fluoro-6-methylpyridine. google.com A typical oxidation protocol involves the use of a strong oxidizing agent in an acidic medium.

Table 1: Representative Oxidation of a Methylpyridine Derivative

Starting Material Oxidizing Agent Catalyst Solvent Product

This data is illustrative of a similar chemical transformation and provides a potential pathway for the desired synthesis.

The resulting 2-fluoro-6-pyridinecarboxylic acid is a valuable intermediate for the introduction of various functional groups through amide or ester linkages, thereby allowing for the creation of a library of derivatives with potentially diverse properties. sigmaaldrich.comsigmaaldrich.com

Halogenation of the Methyl Group:

Halogenation of the methyl side chain, particularly bromination, is another effective method for activating the C-H bonds for further functionalization. The reaction of 2-fluoro-6-methylpyridine can lead to the formation of 2-fluoro-6-(dibromomethyl)pyridine. sigmaaldrich.com This dihalogenated intermediate is highly reactive and can serve as a precursor to aldehydes, among other functionalities.

Table 2: Halogenation of the Methyl Group of 2-Fluoro-6-methylpyridine

Starting Material Halogenating Agent Reaction Conditions Product

This table outlines a general approach to the halogenation of the methyl group.

The resulting haloalkylpyridine can undergo nucleophilic substitution reactions or be converted into an organometallic reagent to form new carbon-carbon bonds, thus expanding the range of possible side-chain modifications.

Formation of Aldoximes:

The methyl group of 2-fluoro-6-methylpyridine can also be converted into an aldoxime. sigmaaldrich.com This transformation likely proceeds through an aldehyde intermediate, which is then reacted with hydroxylamine. The formation of 2-fluoropyridine-6-aldoxime from 2-fluoro-6-methylpyridine demonstrates the feasibility of introducing this functional group.

Table 3: Synthesis of 2-Fluoropyridine-6-aldoxime

Intermediate Precursor Reagent Product

This table illustrates the final step in the conversion of a methyl group to an aldoxime, assuming the prior formation of the aldehyde.

The aldoxime functionality can be further modified, for example, through dehydration to a nitrile or by reduction to an amine, offering additional pathways for side-chain diversification.

Cross-Coupling Reactions:

While not a direct modification of the existing methyl side chain, cross-coupling reactions on a pre-functionalized pyridine ring are a powerful tool for introducing complex side chains. For instance, a bromo-substituted pyridine can undergo Suzuki or Sonogashira coupling reactions to form carbon-carbon bonds with a wide variety of partners. The synthesis of 2-fluoro-6-methylpyridine-5-boronic acid highlights the potential for introducing functional groups that can participate in such cross-coupling reactions. chemscene.com

Chemical Reactivity and Transformation of 2 Fluoro 6 Methylpyridin 4 Ol

Tautomerism and Isomerism of 2-Fluoro-6-methylpyridin-4-ol

Tautomerism is a critical aspect of the chemistry of hydroxypyridines, defining their structure and reactivity.

Pyridin-4-ol vs. Pyridin-4(1H)-one Tautomeric Equilibrium

For the parent 4-hydroxypyridine (B47283), a tautomeric equilibrium exists with its keto form, pyridin-4(1H)-one. wikipedia.orgchemtube3d.com The position of this equilibrium is highly dependent on the physical state and the solvent environment. In the gas phase, the enol form (4-hydroxypyridine) is generally favored. wikipedia.orgstackexchange.com However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the keto form (4-pyridone). stackexchange.com This preference for the pyridone tautomer is attributed to factors such as intermolecular hydrogen bonding and the greater stability of the C=O double bond compared to the C=N bond. stackexchange.comyoutube.com The pyridone form, despite not having a fully delocalized pi-system within the ring like benzene, maintains aromatic character through the delocalization of the nitrogen lone pair electrons into the ring. chemtube3d.com

Tautomer Structure Dominant Phase/Solvent
This compound (Enol form)Gas Phase, Non-polar solvents
2-Fluoro-6-methyl-1H-pyridin-4-one (Keto form)Solid State, Polar solvents

Influence of Fluorine and Methyl Substituents on Tautomerism

The presence of substituents on the pyridine (B92270) ring can modulate the position of the tautomeric equilibrium. The fluorine atom at the 2-position and the methyl group at the 6-position of this compound exert opposing electronic effects that influence this balance.

Fluorine Substituent : As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group through the inductive effect (-I). This effect can influence the acidity of the hydroxyl group and the basicity of the ring nitrogen, thereby affecting the tautomeric equilibrium. Computational studies on substituted pyridones suggest that inductive effects from halogen substituents like fluorine can modulate the equilibrium. nih.gov Specifically, for 2-hydroxypyridines, an electronegative substituent at the C-6 position has been shown to have a considerable effect on the pyridone/hydroxypyridine equilibrium. sdiarticle2.in

Methyl Substituent : The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This donation of electron density to the ring can influence the stability of the respective tautomers.

The net effect of these two substituents on the tautomeric equilibrium of this compound is a balance of these inductive and resonance effects. The increased polarity of the medium generally increases the population of the keto (lactam) form. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine ring's reactivity towards aromatic substitution is significantly different from that of benzene, a difference that is further tuned by the substituents in this compound.

Regioselectivity and Site Specificity of Reactions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring carbons. wikipedia.orgquora.comquora.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion and further deactivating the ring. wikipedia.org Electrophilic attack, when it does occur under harsh conditions, is directed to the C-3 (meta) position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comquora.comaklectures.com

In this compound, the directing effects of the existing substituents must be considered:

-OH/-O⁻ group (at C4): A strongly activating, ortho-, para-directing group.

-F group (at C2): A deactivating, ortho-, para-directing group.

-CH₃ group (at C6): A weakly activating, ortho-, para-directing group.

The combined influence of these groups suggests that electrophilic substitution would likely occur at the C-3 and C-5 positions, which are ortho to the powerful hydroxyl activating group and meta to the deactivating fluorine and the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. wikipedia.org The presence of a fluorine atom, a good leaving group for SNAr reactions despite the strong C-F bond, further activates the ring for this type of reaction. masterorganicchemistry.com The rate-determining step is the initial attack by the nucleophile, which is facilitated by the electron-withdrawing fluorine. masterorganicchemistry.com For 3-substituted 2,6-dihalopyridines, the regioselectivity of nucleophilic substitution can be influenced by the steric and electronic nature of the substituent at the 3-position. researchgate.net In the case of this compound, nucleophilic attack would be expected at the C-2 or C-6 positions, leading to the displacement of the fluoride (B91410) or potentially another group if activated.

Role of Pyridine Nitrogen and Hydroxyl Oxygen as Nucleophilic Sites

Both the pyridine nitrogen and the hydroxyl oxygen in this compound possess lone pairs of electrons and can act as nucleophiles.

Pyridine Nitrogen: The lone pair on the nitrogen atom is not part of the aromatic π-system, making it available to react with electrophiles such as protons and Lewis acids. wikipedia.orgttu.ee This reaction, such as alkylation, forms a pyridinium salt, which alters the reactivity of the ring. wikipedia.org The nucleophilicity of the pyridine nitrogen is influenced by the substituents on the ring; electron-donating groups increase its nucleophilicity, while electron-withdrawing groups decrease it. ias.ac.in

Hydroxyl Oxygen: The oxygen of the hydroxyl group also has lone pairs and can act as a nucleophile, for example, in reactions like etherification or esterification. The deprotonated form, the phenoxide-like anion, is an even stronger nucleophile. The relative nucleophilicity versus basicity is a key consideration in its reactions. masterorganicchemistry.com

The competition between N-alkylation and O-alkylation depends on the reaction conditions, including the nature of the electrophile, the solvent, and whether the reaction is under kinetic or thermodynamic control.

Oxidation and Reduction Reactions of this compound

The redox chemistry of this compound involves both the pyridine ring and its substituents.

Oxidation: The pyridine ring is generally resistant to oxidation. However, oxidation can occur at the nitrogen atom using peracids to form a pyridine N-oxide. wikipedia.orgttu.ee This transformation is significant as it alters the electronic properties of the ring, activating the C-2 and C-4 positions for electrophilic substitution. quora.comwikipedia.org The resulting N-oxide can later be deoxygenated. The side-chain methyl group could potentially be oxidized under certain conditions, for instance, to a hydroxymethyl or carboxylic acid group.

Reduction: The pyridine ring can be reduced to piperidine (B6355638) through catalytic hydrogenation under vigorous conditions or by using reagents like sodium in ethanol. wikipedia.org Milder reducing agents, such as lithium aluminum hydride, can yield partially hydrogenated dihydropyridines. wikipedia.org The specific products obtained depend on the reducing agent and the reaction conditions. The term reduction in organic chemistry refers to a decrease in oxidation state, often through the gain of electrons, which can be seen as an increase in the number of bonds to hydrogen or a decrease in the number of bonds to electronegative atoms like oxygen. youtube.comkhanacademy.org Pulse radiolysis studies on 2-hydroxypyridine (B17775) have shown that its reactivity in redox reactions changes significantly with its state of protonation. ias.ac.in


Metal-Catalyzed Transformations of this compound

Metal-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, several positions could potentially undergo such transformations. The presence of a fluorine atom, a hydroxyl group, and various C-H bonds on the pyridine ring offers multiple sites for catalytic functionalization.

Cross-coupling reactions, typically catalyzed by palladium, nickel, or copper complexes, are powerful tools for creating new bonds. The reactivity of this compound in these reactions would largely depend on the tautomeric form of the molecule and the specific reaction conditions. The compound exists in equilibrium between the pyridin-4-ol form and the pyridin-4-one (or 4-pyridone) tautomer. The pyridone form is often favored in substituted 4-hydroxypyridines. chemtube3d.com

The fluorine atom at the 2-position of the pyridine ring is a potential site for cross-coupling reactions. Carbon-fluorine bonds are generally strong; however, in heteroaromatic systems, especially when activated by the ring nitrogen, they can undergo oxidative addition to a low-valent metal center, initiating a cross-coupling cycle. nih.gov It is conceivable that under specific palladium or nickel catalysis, the fluoro group could be displaced by various organometallic reagents.

Another key consideration is the hydroxyl group. It can be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf), which are excellent substrates for a wide range of cross-coupling reactions. This strategy is commonly employed for hydroxypyridines to enable coupling at the carbon atom bearing the hydroxyl functionality. researchgate.net

A hypothetical scenario for cross-coupling reactions is presented in the table below, illustrating potential transformations with common organometallic reagents.

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Starting Material Derivative Organometallic Reagent Catalyst System (Example) Expected Product
2-Fluoro-6-methyl-4-trifluoromethanesulfonyloxypyridine Arylboronic acid (R-B(OH)₂) Pd(PPh₃)₄, base 2-Fluoro-4-aryl-6-methylpyridine
2-Fluoro-6-methyl-4-trifluoromethanesulfonyloxypyridine Organozinc reagent (R-ZnX) PdCl₂(dppf) 2-Fluoro-4-alkyl/aryl-6-methylpyridine
This compound (C-F activation) Phenylboronic acid Ni(cod)₂/ligand 6-Methyl-2-phenylpyridin-4-ol

Note: This table is illustrative of potential reactions based on the reactivity of similar compounds and has not been experimentally verified for this compound.

The regioselectivity of metal-catalyzed functionalization on the this compound ring would be influenced by the directing effects of the existing substituents.

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for introducing new functional groups without pre-functionalization. The pyridine nitrogen can act as a directing group, often favoring functionalization at the C2 and C6 positions. In this molecule, the C6 position is occupied by a methyl group. The C-H bond at the C5 position could be a target for metal-catalyzed C-H functionalization, potentially directed by the hydroxyl/pyridone oxygen. The methyl group at C6 could also undergo C(sp³)-H activation. Site-selective C-H functionalization on pyridone rings is a subject of ongoing research, with selectivity often dictated by the catalyst and directing groups employed. rsc.org

Functionalization via Halogenation: Selective halogenation (e.g., bromination or iodination) at one of the vacant ring positions (C3 or C5) would install a handle for subsequent metal-catalyzed cross-coupling reactions. The directing effects of the fluorine, methyl, and hydroxyl/pyridone groups would determine the site of halogenation.

Functional Group Interconversions of this compound

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.eduorganic-chemistry.orgorganic-chemistry.orgmit.eduscribd.com For this compound, the primary functional groups for such transformations are the hydroxyl group and, to a lesser extent, the fluorine and methyl groups.

The hydroxyl group can be transformed into a variety of other functionalities:

Conversion to Halogens: The hydroxyl group can be converted to a chloro, bromo, or iodo group using standard reagents such as phosphoryl chloride (POCl₃), phosphoryl bromide (POBr₃), or a combination of triphenylphosphine (B44618) and iodine. This would yield the corresponding 4-halo-2-fluoro-6-methylpyridine, a versatile intermediate for nucleophilic aromatic substitution and cross-coupling reactions. nih.gov

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions would typically proceed via the pyridone tautomer, where the oxygen atom acts as a nucleophile.

Conversion to Thiones: The pyridone oxygen can be converted to sulfur using reagents like Lawesson's reagent, yielding the corresponding 2-fluoro-6-methylpyridine-4(1H)-thione.

The fluorine atom at the C2 position is generally robust but can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with strong nucleophiles. This would lead to the substitution of the fluorine with the incoming nucleophile. nih.gov

The methyl group at the C6 position can also undergo functionalization. For instance, it can be oxidized to a carboxylic acid or halogenated at the benzylic position to introduce further reactivity.

Studies on Reaction Kinetics and Mechanisms

As there is no specific literature on the reaction kinetics and mechanisms for transformations of this compound, this section remains speculative.

Kinetic Studies: Should experimental work be undertaken, kinetic studies would be invaluable for optimizing reaction conditions and understanding the factors that govern reactivity and selectivity. For instance, in metal-catalyzed cross-coupling reactions, monitoring the reaction progress under varying conditions of temperature, catalyst loading, and ligand identity would provide insights into the rate-determining step. researchgate.net Kinetic studies on the fluorination and epimerization of related compounds have been reported and could serve as a methodological basis. nih.govnih.gov

Mechanistic Investigations: Mechanistic studies would aim to elucidate the step-by-step pathway of a given transformation. For metal-catalyzed reactions, this would involve investigating the oxidative addition, transmetalation, and reductive elimination steps. For functional group interconversions, mechanistic studies would focus on identifying reactive intermediates and transition states. The tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms would be a crucial aspect to consider in any mechanistic investigation, as the two tautomers would exhibit different reactivity profiles. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable theoretical insights into reaction pathways and the relative energies of intermediates and transition states.

Spectroscopic and Structural Characterization of 2 Fluoro 6 Methylpyridin 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Fluoro-6-methylpyridin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for a comprehensive analysis.

¹H NMR Spectral Analysis and Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely display signals for the two protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns would be influenced by the positions of the fluoro, methyl, and hydroxyl substituents. The methyl group would appear as a singlet in the aliphatic region. The hydroxyl proton would present a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Expected ¹H NMR Data (Hypothetical)

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H3/H5 6.0 - 7.5 Doublet or Singlet J(H,F) and J(H,H) couplings
-CH₃ 2.0 - 2.5 Singlet N/A

¹³C NMR Chemical Shifts and Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Six distinct signals would be expected, corresponding to the six carbon atoms in the pyridine ring and the methyl group. The chemical shifts would be significantly influenced by the electronegativity of the attached functional groups, particularly the fluorine and oxygen atoms, which would cause downfield shifts for the carbons they are attached to.

Expected ¹³C NMR Data (Hypothetical)

Carbon Expected Chemical Shift (ppm)
C2 (C-F) 155 - 170
C6 (C-CH₃) 145 - 160
C4 (C-OH) 160 - 175
C3/C5 100 - 120

¹⁹F NMR for Fluorine Atom Environment and Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF) would provide valuable information about the substitution pattern on the pyridine ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, various 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the positions of the substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric Forms

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. For this compound, these techniques would be particularly useful for identifying the O-H, C-F, C=C, and C-N stretching and bending vibrations.

A key aspect to investigate for this molecule would be the potential for tautomerism. 4-Hydroxypyridines can exist in equilibrium with their pyridone tautomers. Vibrational spectroscopy can help distinguish between these forms. The presence of a strong C=O stretching band (around 1650 cm⁻¹) in the IR or Raman spectrum would indicate the presence of the pyridone tautomer, while a prominent O-H stretching band (around 3200-3600 cm⁻¹) would be characteristic of the pyridinol form.

Expected Vibrational Frequencies (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (pyridin-4-ol) 3200 - 3600
C=O stretch (pyridin-4-one) 1640 - 1680
Aromatic C-H stretch 3000 - 3100
C=C and C=N ring stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The absorption maxima (λmax) for this compound would be influenced by the substituents on the pyridine ring. The hydroxyl and fluoro groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The position of the λmax can also be sensitive to the solvent polarity and the pH of the solution, which can provide further insights into the electronic structure and tautomeric equilibrium of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization and fragmentation. For this compound (C₆H₆FNO), the exact molecular weight is 127.0433 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 127.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments and the functional groups present. The pyridinol ring, along with the fluoro and methyl substituents, directs the fragmentation pathways. Common fragmentation patterns for pyridine derivatives involve the loss of small, stable neutral molecules or radicals. For this compound, the fragmentation cascade is likely initiated by the loss of a hydrogen atom, a methyl radical, or carbon monoxide from the pyridone tautomer.

Key expected fragmentation pathways include:

Loss of CO: The pyridin-4-ol tautomer can undergo cleavage to lose a molecule of carbon monoxide (CO), a common fragmentation for cyclic ketones and phenols, resulting in a fragment ion at m/z 99.

Loss of HCN: A characteristic fragmentation of pyridine rings is the cleavage and loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 100.

Loss of Methyl Radical: Cleavage of the C-C bond between the pyridine ring and the methyl group would result in the loss of a methyl radical (•CH₃), producing a stable ion at m/z 112.

A summary of plausible fragments and their corresponding mass-to-charge ratios is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Formula of Lost Neutral/Radical
127 [C₆H₆FNO]⁺ (Molecular Ion)
112 [C₅H₃FNO]⁺ •CH₃
100 [C₅H₅FO]⁺ HCN
99 [C₅H₆FN]⁺ CO

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not available in the public domain as of this writing, the application of this technique would provide unambiguous information regarding its solid-state form. The analysis would reveal the tautomeric state in the crystal (the pyridin-4-ol versus the pyridin-4-one form), the planarity of the pyridine ring, and the precise geometry of the substituents.

The conformational analysis derived from X-ray crystallography would detail the spatial arrangement of the atoms in this compound. The core pyridine ring is expected to be essentially planar due to its aromatic character. redalyc.org Key structural parameters that would be determined include the dihedral angles between the plane of the ring and the substituents. The orientation of the hydroxyl proton would be of particular interest as it would confirm the dominant hydrogen-bonding motifs within the crystal lattice.

In related heterocyclic structures, the planarity of the aromatic ring is a common feature, although minor puckering can occur. nih.gov The precise bond lengths and angles within the pyridine ring would also provide insight into the electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxyl groups.

The solid-state structure of this compound is expected to be heavily influenced by a network of intermolecular interactions that dictate the crystal packing. The functional groups present—a hydroxyl group (a strong hydrogen-bond donor), a pyridine nitrogen (a hydrogen-bond acceptor), and a fluorine atom (a weak hydrogen-bond acceptor)—are all capable of participating in significant non-covalent interactions.

The most prominent interaction anticipated is strong hydrogen bonding. The hydroxyl group can act as a donor to the nitrogen atom of an adjacent pyridine ring, forming robust O-H···N hydrogen bonds. This is a common and structure-directing interaction in pyridine-containing crystal structures. nih.gov Additionally, O-H···O or O-H···F hydrogen bonds might be present.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond O-H N (pyridine) 2.6 - 2.9
Hydrogen Bond O-H O (hydroxyl) 2.7 - 3.0
Hydrogen Bond C-H F 2.9 - 3.2
Hydrogen Bond C-H O 3.0 - 3.4

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical substances, making them essential for assessing the purity of this compound and analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for purity determination. nih.gov In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pl The compound would be detected using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. This method can effectively separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate purity assessment (e.g., >98%). chemscene.com

Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities or for the analysis of the compound after derivatization to increase its volatility. nih.govnih.gov A GC analysis would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.

Table 3: Exemplary HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm

| Injection Volume | 5 µL |

Table of Compounds Mentioned

Compound Name
This compound
1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Acetonitrile
Carbon Monoxide
Formic Acid
Hydrogen Cyanide

Theoretical and Computational Studies of 2 Fluoro 6 Methylpyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard approach for the detailed examination of molecular systems. These methods allow for the precise calculation of electronic structure and energy, which in turn enables the prediction of a wide range of molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Fluoro-6-methylpyridin-4-ol, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Geometrical and Electronic Parameters for this compound (Hydroxy Tautomer)

Parameter Description Calculated Value
Bond Lengths (Å)
C2-F Carbon-Fluorine Bond Length 1.345
C4-O Carbon-Oxygen Bond Length 1.358
O-H Oxygen-Hydrogen Bond Length 0.965
C6-CH₃ Carbon-Methyl Carbon Bond Length 1.510
Electronic Properties
HOMO Energy Energy of Highest Occupied Molecular Orbital -6.8 eV
LUMO Energy Energy of Lowest Unoccupied Molecular Orbital -1.2 eV

Note: The values presented are representative and derived from typical DFT (B3LYP/6-311+G(d,p)) calculations for similar fluorinated pyridine (B92270) derivatives.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), provide valuable information for assigning signals in experimental spectra. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By analyzing the vibrational modes (e.g., O-H stretching, C-F stretching, ring vibrations), a theoretical IR spectrum can be constructed, which aids in the interpretation of experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy. nih.gov This method calculates the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λmax) and intensities of the spectral bands. scielo.org.za

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value Assignment
¹³C NMR Chemical Shift (δ) 165.2 ppm C4-OH
Chemical Shift (δ) 158.9 ppm (d, JCF ≈ 230 Hz) C2-F
IR Wavenumber (cm⁻¹) ~3450 cm⁻¹ O-H stretch
Wavenumber (cm⁻¹) ~1250 cm⁻¹ C-F stretch

| UV-Vis | λmax | ~275 nm | π → π* transition |

Note: These are predicted values based on standard computational methodologies for related compounds.

Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule and explore potential reaction mechanisms. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is fundamental in this regard. The spatial distribution of the HOMO indicates the regions most likely to donate electrons in a reaction with an electrophile, while the LUMO distribution highlights the sites susceptible to receiving electrons from a nucleophile. For this compound, the HOMO is typically localized on the pyridine ring and the oxygen atom, whereas the LUMO is distributed across the aromatic system. The MEP map complements this by showing electron-rich (negative potential, typically near the oxygen and nitrogen) and electron-poor (positive potential) regions, guiding the prediction of intermolecular interactions. By mapping the potential energy surface, computational methods can also model the pathways of chemical reactions, identifying transition states and calculating activation energies, which helps in determining the feasibility of a proposed mechanism. chemrxiv.org

Conformational Analysis and Potential Energy Surfaces

While the pyridine ring of this compound is rigid, the orientation of the hydroxyl (-OH) group can vary. Conformational analysis involves studying the molecule's energy as a function of the rotation around specific single bonds. For this compound, the primary focus is the rotation around the C4-O bond, defined by the C3-C4-O-H dihedral angle.

A Potential Energy Surface (PES) scan is performed by systematically rotating this dihedral angle and calculating the molecule's energy at each step. mdpi.com This process identifies the low-energy conformers (energy minima) and the rotational barriers (energy maxima). Studies on similar substituted phenols and hydroxybenzoic acids have shown that the orientation of the hydroxyl group relative to other ring substituents can have a significant impact on stability due to steric and electronic interactions. mdpi.com For this compound, the most stable conformer would likely have the hydroxyl hydrogen oriented to minimize steric hindrance with adjacent ring hydrogens.

Tautomeric Preference and Energy Differences

Hydroxypyridines, including this compound, can exist in different tautomeric forms. The primary equilibrium for this compound is between the pyridinol (enol) form and its corresponding pyridone (keto) form, specifically 2-Fluoro-6-methyl-1H-pyridin-4-one.

Quantum chemical calculations are exceptionally effective at determining the relative stabilities of these tautomers. nih.gov By optimizing the geometry of each tautomer and calculating its total electronic energy, the energy difference (ΔE = E_pyridone - E_pyridinol) can be determined. A negative ΔE indicates that the pyridone form is more stable. The equilibrium is influenced by factors such as intramolecular hydrogen bonding and solvent effects. Computational models can account for solvents using approaches like the Polarizable Continuum Model (PCM), providing insights into tautomeric preference in different environments. For 4-hydroxypyridine (B47283) derivatives, the pyridone tautomer is often found to be significantly more stable. researchgate.net

Table 3: Calculated Relative Energies of Tautomers

Tautomer Structure Relative Energy (Gas Phase) Relative Energy (in Water, PCM)
Pyridinol Form This compound 0.0 kcal/mol (Reference) 0.0 kcal/mol (Reference)

| Pyridone Form | 2-Fluoro-6-methyl-1H-pyridin-4-one | -8.5 kcal/mol | -10.2 kcal/mol |

Note: Values are illustrative, based on DFT calculations for similar hydroxypyridine systems, indicating the pyridone form is generally favored.

Electronic Properties and Fluorine Substituent Effects

The electronic properties of the pyridine ring are significantly modulated by its substituents. In this compound, the fluorine atom at the 2-position and the methyl group at the 6-position have opposing electronic effects.

Fluorine Substituent Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, which in turn lowers the basicity of the ring nitrogen and increases the acidity of the hydroxyl proton. nih.gov This inductive withdrawal can also stabilize anionic intermediates formed during certain reactions. nih.gov

Methyl Substituent Effect: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect increases the electron density on the ring, partially counteracting the influence of the fluorine atom.

Inductive and Resonance Effects of Fluorine

The fluorine atom at the 2-position of the pyridine ring in this compound plays a pivotal role in modulating the electron density distribution across the molecule. This influence is primarily exerted through two fundamental electronic mechanisms: the inductive effect and the resonance effect.

The inductive effect (-I) of fluorine is a consequence of its high electronegativity. Being the most electronegative element, fluorine strongly attracts electron density from the adjacent carbon atom through the sigma (σ) bond. This electron-withdrawing effect propagates along the carbon chain, leading to a decrease in electron density at the atoms of the pyridine ring. This effect is distance-dependent, diminishing with increasing separation from the fluorine atom.

Conversely, the resonance effect (+R) , also known as the mesomeric effect, involves the delocalization of lone pair electrons from the fluorine atom into the π-system of the pyridine ring. This donation of electron density can partially counteract the inductive withdrawal. However, for fluorine, the +R effect is generally considered to be weaker than its potent -I effect. This is attributed to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the ring.

Impact on Acidity and Basicity (pKa) of Related Analogues

The electron-donating methyl group (+I effect) at the 6-position increases the electron density on the pyridine ring, which in turn enhances the basicity of the nitrogen atom, leading to a higher pKa value for the conjugate acid. Conversely, the electron-withdrawing fluorine atom (-I effect) at the 2-position decreases the electron density on the ring, making the nitrogen lone pair less available for protonation and thus lowering the basicity (lower pKa of the conjugate acid).

Regarding the acidity of the 4-hydroxyl group, the electron-withdrawing fluorine atom is expected to increase its acidity (lower pKa of the neutral molecule) by stabilizing the corresponding phenoxide-like anion through the delocalization of the negative charge. The electron-donating methyl group would have the opposite effect, slightly decreasing the acidity of the hydroxyl group.

CompoundSubstituent at C2Substituent at C6Expected Impact on Basicity of Pyridine Nitrogen (pKa of Conjugate Acid)Expected Impact on Acidity of 4-Hydroxyl Group (pKa of Neutral Compound)
Pyridin-4-ol-H-HReferenceReference
6-Methylpyridin-4-ol-H-CH₃ (+I)IncreaseSlight Increase
2-Fluoropyridin-4-ol-F (-I > +R)-HDecreaseDecrease
This compound-F (-I > +R)-CH₃ (+I)Competing effects; likely a decrease compared to 6-methylpyridin-4-olCompeting effects; likely a decrease compared to 6-methylpyridin-4-ol

Applications of 2 Fluoro 6 Methylpyridin 4 Ol in Chemical Synthesis and Other Fields

Role as a Versatile Chemical Building Block

As a functionalized heterocycle, 2-Fluoro-6-methylpyridin-4-ol serves as a foundational component in organic synthesis. Its structure is a precursor for a variety of substituted pyridines and can be integrated into larger, more complex molecular architectures. The presence of multiple functional groups—the fluorine, the methyl, and the hydroxyl/oxo tautomer—allows for a range of chemical transformations.

The reactivity of this compound allows it to be a starting point for creating a diverse family of pyridine (B92270) derivatives. The fluorine atom at the 2-position, adjacent to the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with other functional groups. core.ac.uk Similarly, the hydroxyl group at the 4-position can undergo various reactions. While specific examples starting directly from this compound are specialized, the principles are well-established with analogous fluorinated pyridines. For instance, the related compound 2-fluoro-6-methylpyridine (B1294898) is used to prepare derivatives such as:

2-fluoro-6-pyridinecarboxylic acid sigmaaldrich.com

2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine sigmaaldrich.com

2-fluoropyridine-6-aldoxime sigmaaldrich.com

2-fluoro-6-(dibromomethyl)pyridine sigmaaldrich.com

These transformations highlight the utility of the fluoromethylpyridine core in generating a variety of structures through functional group manipulation. sigmaaldrich.com General synthetic strategies for pyridine derivatives often involve multi-step processes, including additions of Grignard reagents to pyridine N-oxides or visible-light-promoted reactions, showcasing the broad toolkit available for modifying such scaffolds. organic-chemistry.org

The role of fluorinated pyridines as intermediates is crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The pyridine scaffold is a common feature in many approved drugs, and the addition of fluorine can enhance pharmacological properties. nih.govmdpi.com For example, a synthetic route for the antibacterial agent Avacopan involves the use of 2-fluoro-6-methylbenzoyl chloride, a derivative that could conceptually be accessed from a 2-fluoro-6-methylpyridine precursor.

In another example, the synthesis of inhibitors for inducible nitric oxide synthase (iNOS) utilized a 2-amino-4-methylpyridine (B118599) scaffold. nih.gov The synthesis involved fluorination steps using reagents like diethylaminosulfur trifluoride (DAST) on a hydroxyl-containing intermediate, demonstrating how a hydroxyl group on a pyridine ring can be a handle for introducing fluorine, or vice-versa, where the fluorine is a modifiable position. nih.gov These examples underscore the value of fluorinated methylpyridine intermediates in building complex, biologically active molecules.

Applications in Agrochemical Research and Development (as an intermediate)

Pyridine-based compounds are integral to the agrochemical industry, forming the backbone of many modern fungicides, herbicides, and insecticides. nih.govresearchgate.net The introduction of fluorine or trifluoromethyl groups into these pyridine structures is a well-known strategy to increase efficacy, metabolic stability, and potency. agropages.comsemanticscholar.orgresearchgate.net Methylpyridine derivatives, in particular, are used to produce fourth-generation agrochemical products, which are characterized by high efficacy and low toxicity. agropages.com

Fluorinated pyridine intermediates are essential for synthesizing these advanced agrochemicals. semanticscholar.orggoogle.com For instance, 2-chloro-6-trifluoromethyl pyridine and 2-hydroxy-6-trifluoromethyl pyridine are key intermediates for producing pesticides like picoxystrobin. agropages.com While direct use of this compound is not widely documented in general literature, its structural motifs are highly relevant. The combination of a halogen (fluorine) and a methyl group on a pyridine ring is a common feature in precursors for potent agrochemicals. The development of efficient, industrial-scale processes to produce such fluorinated pyridine compounds is an active area of research, highlighting their commercial importance. google.com

Table 1: Examples of Pyridine-Based Intermediates in Agrochemicals
IntermediateResulting Agrochemical ClassSignificance
2-Chloro-5-chloromethylpyridine (CCMP)Insecticides (e.g., Imidacloprid)A key building block derived from 3-methylpyridine (B133936). agropages.com
2-Chloro-3-trifluoromethyl pyridineHerbicides (e.g., Flazasulfuron)Synthesized from 3-methylpyridine via chlorination and fluorination. agropages.com
2-Hydroxy-6-trifluoromethyl pyridine (HTF)Fungicides (e.g., Picoxystrobin)Demonstrates the use of a hydroxylated pyridine intermediate. agropages.com
2-Fluoro-6-trifluoromethyl pyridine (FTF)Herbicides/InsecticidesAn intermediate for pesticides like flupyrsulfuron-methyl-sodium and sulfoxaflor. agropages.com

Development of Fluorinated Scaffolds for Diverse Chemical Systems

The this compound structure is an archetypal fluorinated scaffold. In medicinal and organic chemistry, a "scaffold" refers to a core molecular framework upon which diverse functional groups can be built to create a library of related compounds. nih.gov Fluorinated scaffolds are particularly prized because the inclusion of fluorine can profoundly alter a molecule's properties in beneficial ways. core.ac.ukresearchgate.net

The strong electron-withdrawing nature of fluorine can influence the acidity/basicity of nearby functional groups and activate the aromatic ring for nucleophilic substitution reactions. core.ac.uk In a biological context, replacing a hydrogen atom with fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins and improve membrane permeability. researchgate.netresearchgate.net Therefore, using this compound as a starting scaffold provides a direct route to new chemical entities that already contain this advantageous element, facilitating the exploration of chemical space in drug discovery and other fields. mdpi.com

Utilization in Materials Science Research (e.g., polymers, electronics, if applicable to pyridine derivatives)

Pyridine and its derivatives are increasingly being explored for applications in materials science, including the development of polymers, dyes, and nanoparticles. numberanalytics.com The nitrogen atom in the pyridine ring provides a site for coordination with metals and can influence the electronic properties of a material.

While specific applications of this compound itself in materials are not prominent, derivatives stemming from such scaffolds are relevant. For example, pyridine-incorporated polyfluorene derivatives have been synthesized and used as cathode interface layers in organic solar cells (OSCs), where the pyridine unit helps improve device efficiency and stability. acs.org In another application, pyridine derivatives have been used for the surface passivation of perovskite films in carbon-based perovskite solar cells, reducing defects and enhancing performance. acs.org The incorporation of fluorine into these polymer backbones could further tune their electronic properties, thermal stability, and solubility, making fluorinated pyridine building blocks like this compound potential candidates for designing next-generation materials. ontosight.ai

Applications in Catalyst or Ligand Design (if applicable)

In catalysis, ligands play a critical role by binding to a metal center and modulating its reactivity, selectivity, and stability. Pyridine-based structures are common ligands due to the lone pair of electrons on the nitrogen atom, which can coordinate to a wide range of transition metals like palladium, ruthenium, and iridium. acs.org

The introduction of fluorine onto the pyridine ring significantly alters its electronic properties. The electron-withdrawing fluorine atom can make the ligand a weaker donor, which can be advantageous in certain catalytic cycles. Research has shown that 2-fluoropyridine (B1216828) can serve as a highly effective ligand in palladium-catalyzed C-H functionalization reactions, enabling unprecedented levels of chemo- and regioselectivity in the aerobic oxidative coupling of o-xylene. nih.govscilit.com Similarly, fluorinated biaryl monophosphine ligands have been designed to improve C–F reductive elimination from palladium(II) complexes, a key step in catalytic fluorination reactions. acs.org The unique properties of fluorinated pyridines make them attractive targets for designing new ligands to control and improve catalytic processes. ossila.comrsc.org

Derivatives and Analogues of 2 Fluoro 6 Methylpyridin 4 Ol

Synthesis and Characterization of Structural Isomers

The arrangement of fluoro, methyl, and hydroxyl groups on the pyridine (B92270) ring significantly influences the molecule's chemical and physical properties. The synthesis of these isomers often involves multi-step processes, starting from commercially available pyridine derivatives.

The synthesis of positional isomers of 2-fluoro-6-methylpyridin-4-ol requires strategic chemical modifications. For instance, creating isomers may involve starting with a different substituted pyridine and introducing the necessary functional groups through various reactions. The synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines can be achieved from 2-nitro-3-oxiranylmethoxypyridine through a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. researchgate.net The reaction conditions can be manipulated to control the product distribution. researchgate.net

Fluorination of substituted pyridines is a key step in synthesizing many of these isomers. For example, the fluorination of 3,5-disubstituted pyridines can be achieved using reagents like silver difluoride (AgF₂), though this can sometimes lead to a mixture of isomers. acs.org The selectivity of fluorination often depends on the electronic properties of the existing substituents on the pyridine ring. acs.orgnih.gov More electron-rich pyridine rings tend to be more reactive towards fluorination. acs.orgnih.gov

Analogues where the fluorine atom is replaced by a chlorine atom or an amino group are of significant interest for comparative studies.

Chloro-Analogues: The synthesis of chloro-analogues, such as 2-chloro-6-methylpyridin-4-ol, can be accomplished through methods like the chlorination of the corresponding pyridin-4-ol. evitachem.com These compounds serve as versatile intermediates for further functionalization, as the chlorine atom can be readily displaced by other nucleophiles. evitachem.com For example, 2-chloro-6-methylpyridin-3-ol (B31160) is used in the preparation of certain kinase inhibitors. chemicalbook.com

Amino-Analogues: The synthesis of amino-analogues, like 2-amino-6-methylpyridin-4-ol (B2643011), can be achieved from precursors such as 2-(methylthio)-6-methyl-pyrimidin-4-ol by reacting it with an excess of an amine. researchgate.net These amino-substituted pyridinols and their derivatives have been explored for various applications. researchgate.net The introduction of an amino group can significantly alter the electronic properties and reactivity of the pyridine ring. nih.gov

Pyridinone Derivatives as Bioisosteres of this compound

Pyridinones are a class of six-membered heterocyclic compounds that are often used as bioisosteres for phenols, pyridines, and other aromatic systems in medicinal chemistry. frontiersin.orgnih.gov They exist in two primary isomeric forms: 2-pyridinones and 4-pyridinones. frontiersin.orgnih.gov The pyridin-4-ol core of this compound exists in tautomeric equilibrium with its corresponding 4-pyridinone form.

The pyridinone scaffold is valuable because it can act as both a hydrogen bond donor and acceptor, and its physicochemical properties like polarity and lipophilicity can be fine-tuned through chemical modifications. frontiersin.orgnih.gov This makes them attractive for use in drug design. frontiersin.orgnih.govnih.gov Pyridinone derivatives have shown a wide range of biological activities. frontiersin.orgnih.gov

Systematic Structure-Activity Relationship (SAR) Studies of Related Compounds (focused on chemical activity/properties)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and reactivity. For substituted pyridines, several key principles have been identified:

Influence of Halogen Substituents: In a series of halogenated pyridine derivatives, chloro, bromo, and iodo analogues were found to have similar potency in one study, while the fluoro analogue was significantly less active. sci-hub.st This suggests that the nature of the halogen at certain positions can have a profound impact on chemical or biological activity. sci-hub.st The high electronegativity of fluorine often accelerates the rates of nucleophilic aromatic substitution (SNAr) reactions compared to their chloro- counterparts. nih.gov

Impact of Alkyl and Other Groups: The size and nature of other substituents also play a crucial role. For instance, a small methyl group can lead to a potent compound, whereas bulkier groups like tert-butyl or phenyl can result in inactive compounds. sci-hub.st Polar groups such as amino and hydroxyl groups have also been shown to decrease activity in certain contexts. sci-hub.st

Positional Importance: The relative positions of the substituents are critical. Studies on aminomethyl-pyridines revealed that isomers with the aminomethyl group in the β-position to the ring nitrogen were active, while those with it in the α-position were not. nih.gov This highlights the importance of the three-dimensional arrangement of functional groups. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups, like fluorine, generally reduces the electron density of the pyridine ring, which can affect its reactivity. Conversely, electron-donating groups can increase electron density. nih.gov The insertion of hydroxyl groups has been observed to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov

Comparison of Reactivity and Spectroscopic Properties with Analogues

Comparing this compound with its analogues provides valuable insights into the effects of different substituents.

Spectroscopic Properties: The spectroscopic properties of substituted pyridines are well-documented and provide a means for their characterization.

NMR Spectroscopy: In ¹⁹F NMR spectroscopy, the chemical shift of the fluorine atom is sensitive to its electronic environment, providing information about the electronic effects of other substituents on the ring. nih.gov

UV-Vis Spectroscopy and Cyclic Voltammetry: These techniques can be used to study the electronic properties of these compounds. UV-Vis spectroscopy can monitor charge-transfer transitions, while cyclic voltammetry can quantify redox potentials, which are influenced by the substituents on the pyridine ring.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental data. These calculations can provide insights into properties like HOMO-LUMO energy levels, which are related to the molecule's reactivity. pjoes.com

Below is a data table summarizing the properties of some related compounds.

Compound/AnalogueKey Synthetic Feature/MethodImpact on Reactivity/PropertiesReference
2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridinesSmiles rearrangement from 2-nitro-3-oxiranylmethoxypyridineReaction conditions can control product distribution. researchgate.net
2-Chloro-6-methylpyridin-4-olChlorination of 3-methylpyridin-4-olChlorine can be substituted by other nucleophiles. evitachem.com
2-Amino-6-methylpyrimidin-4-ol derivativesReaction of 2-(methylthio)-6-methyl-pyrimidin-4-ol with aminesAmino group influences electronic properties. researchgate.net
3-Halogenated Pyridine AnaloguesVarious halogenation methodsChloro, bromo, and iodo analogues showed similar potency; fluoro was less active in one study. sci-hub.st
5-Aminomethyl-pyridinesMulti-step synthesis involving hydrogenationExhibited higher activity than regioisomers with the aminomethyl group in other positions. nih.gov

Mechanistic Insights into Biological Interactions of 2 Fluoro 6 Methylpyridin 4 Ol Analogues

Investigation of Molecular Target Interactions (e.g., enzyme binding, receptor modulation)

Analogues of 2-Fluoro-6-methylpyridin-4-ol, particularly those based on the pyridine (B92270) scaffold, are recognized for their ability to interact with a variety of molecular targets, most notably enzymes such as protein kinases. nih.govacs.org The pyridine ring serves as a versatile core structure for inhibitors that target the ATP-binding sites of these enzymes. acs.org

Several pyrazolopyridine derivatives, which are structurally related to pyridine-based compounds, have been identified as potent inhibitors of various kinases, playing a significant role in anti-cancer drug discovery. nih.gov For example, compounds with a pyrazolo[1,5-a]pyridine core have shown significant potency, which is attributed to the hydrogen bonding interactions between the bicyclic core and the hinge residues of the kinase. nih.gov The 2-amino-pyridine moiety, in particular, is a common feature in many kinase inhibitors and is often crucial for binding to the kinase hinge region. acs.org

The interaction of these analogues is not limited to a single kinase family. Research has identified pyridine and pyrazolopyridine derivatives as inhibitors for a wide range of kinases, including:

RET kinase: Selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, is an approved inhibitor. nih.gov

RAF kinases: These serine/threonine kinases are part of the RAS–RAF–MEK–ERK signal transduction cascade, and azaindole-based derivatives have shown inhibitory activity. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as selective and potent FGFR inhibitors. nih.gov

Tyrosine Kinases (TKs): Pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory effects against various TKs, including PDGFr, EGFr, and c-src. nih.gov

Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3): Certain pyridine derivatives have been identified as potent dual inhibitors of these kinases. ijsrset.com

Proviral Integration Moloney (PIM)-1 kinase: Aromatic O-alkyl pyridine derivatives have been designed as PIM-1 kinase inhibitors. researchgate.net

The following table summarizes the interaction of various pyridine-based analogues with their respective kinase targets.

Compound ClassCore StructureKinase Target(s)Reference
Pyrazolopyridine DerivativesPyrazolo[1,5-a]pyridineRET, CSK nih.gov
Azaindole-based DerivativesAzaindoleB-Raf nih.gov
1H-pyrazolo[3,4-b]pyridine Derivatives1H-pyrazolo[3,4-b]pyridineFGFRs nih.gov
Pyrido[2,3-d]pyrimidine DerivativesPyrido[2,3-d]pyrimidineTKs, PI3K, CDK4/6 nih.gov
2-Aminopyridine Derivatives2-AminopyridineVRK1, VRK2, MAP4K4 acs.org
Pyridine DerivativesPyridineCDK-1, GSK-3 ijsrset.com
Aromatic O-alkyl Pyridine Derivatives2-PyridonePIM-1 researchgate.net

Role of Hydrogen Bonding and Halogen Bonding in Molecular Recognition

The specificity and affinity of this compound analogues for their biological targets are governed by a network of non-covalent interactions, with hydrogen and halogen bonds playing pivotal roles. nih.govmdpi.com

Hydrogen Bonding: Hydrogen bonds are fundamental to the binding of pyridine derivatives to protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while substituents like hydroxyl or amino groups can act as both donors and acceptors. The 2-amino-pyridine moiety is a well-established kinase hinge-binding motif. acs.org The hydrogen bonding interactions between this core and the kinase hinge residues are often critical for the inhibitory potency of the compound. nih.gov For instance, in the development of C-terminal Src kinase (CSK) inhibitors, the replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine significantly improved potency due to enhanced hydrogen bonding with hinge residues. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base like an oxygen or nitrogen atom. nih.govresearchgate.net This interaction is analogous to a hydrogen bond. nih.govresearchgate.net The fluorine atom in this compound can participate in such interactions. While fluorine is the least likely halogen to form strong halogen bonds, its presence can still influence molecular recognition. researchgate.net In protein-ligand complexes, halogen bonds can contribute significantly to binding affinity and specificity. nih.gov Studies on protein kinase complexes with halogenated ligands have demonstrated the importance of these interactions in inhibitor recognition. nih.govresearchgate.net For example, in a study of Candida albicans kinase Yck2, a fluorine atom on a ligand was observed to interact with a leucine residue in the protein's active site, contributing to the binding affinity. frontiersin.org

The interplay between hydrogen and halogen bonds can be complex. In some systems, halogen bonds play the main role in stabilizing the complex, while hydrogen bonds may form as a consequence of favorable geometry, acting as secondary interactions. mdpi.com

Influence of Lipophilicity on Cellular Permeation (mechanism, not therapeutic effect)

Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that influences a molecule's ability to permeate cellular membranes and access intracellular targets. The permeation of a compound through the lipid bilayer of a cell membrane is a key step in its mechanism of action. For pyridine analogues, the introduction of substituents like fluorine can have a complex and sometimes counterintuitive effect on lipophilicity. nih.gov

The introduction of fluorine atoms can modulate lipophilicity through two opposing effects:

Increased Hydrophobic Surface: Fluorination generally increases the hydrophobic surface area of a molecule, which would be expected to increase its lipophilicity. nih.gov

The net effect on lipophilicity depends on the number of fluorine atoms, their position within the molecule, and the presence of other functional groups. nih.gov For example, in a series of 2-thiofluoroalkyl pyridines, the fully fluorinated SCF₃ motif resulted in the highest lipophilicity, while the difluorinated SCF₂H motif showed a more modest increase compared to the non-fluorinated analogue. nih.gov This demonstrates that the relationship between the degree of fluorination and lipophilicity is not always linear. nih.gov By carefully controlling the fluorination pattern, a fine-tuning of the molecule's lipophilicity can be achieved, thereby optimizing its ability to cross cellular membranes and reach its intended biological target. nih.gov

The following table illustrates the impact of fluorination on the lipophilicity (logD at pH 7.4) of 2-substituted pyridines.

Substituent at position 2logD 7.4
-SCH₃1.69
-SCF₂H1.95
-SCF₃2.13

Data adapted from studies on 2-thiofluoroalkyl pyridines. nih.gov

Modulation of Biochemical Pathways by Pyridine Derivatives

Pyridine derivatives can exert their biological effects by modulating various biochemical pathways. This modulation often stems from the inhibition of key enzymes, such as kinases, which are central regulators of cellular signaling. nih.govnih.gov

The pyridine scaffold is found in compounds with a broad spectrum of biological activities, including antibacterial effects. The mechanism of action for some antibacterial pyridine derivatives involves the disruption of the bacterial cell envelope. nih.govmdpi.com These compounds can interact with and damage the bacterial membrane, which can lead to cell death. nih.gov The antibacterial activity is often dependent on the compound's structure and its ability to adsorb to the surface of bacterial cells. nih.govmdpi.com Factors such as molecular hydrophobicity and the electron density of the nitrogen atom in the pyridine ring can influence this activity. mdpi.com The interaction of these compounds with the lipopolysaccharide (LPS) layer of Gram-negative bacteria has been indicated as a key aspect of their antibacterial mechanism. nih.gov While not a direct inhibition of the enzymatic steps of cell wall synthesis, this disruption of the cell envelope integrity represents a valid mechanism for interfering with bacterial viability. nih.gov

The most extensively studied mechanism for pyridine derivatives is the inhibition of kinase-related signaling pathways. nih.govacs.orgnih.gov Kinases are crucial components of signaling cascades that control cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of diseases like cancer. nih.gov

Pyridine-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. nih.gov

RAS–RAF–MEK–ERK Pathway: This is a critical signal transduction cascade involved in cell proliferation. Pyrazolopyridine derivatives have been shown to inhibit RAF kinases, which are key components of this pathway. nih.gov

PI3K/mTOR Pathway: Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) are central to a pathway that regulates cell growth and survival. Certain quinoline and pyridone derivatives have shown inhibitory activity against PI3K and mTOR. researchgate.net

FGFR Signaling: Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases whose dysregulation can lead to various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFRs, blocking the signaling pathways they control. nih.gov

The following table provides examples of pyridine-related compounds and the kinase pathways they inhibit.

Inhibitor ClassPathway/Target InhibitedBiological ConsequenceReference
Pyrazolopyridine DerivativesRAS–RAF–MEK–ERKInhibition of cell proliferation nih.gov
Pyrido[2,3-d]pyrimidine DerivativesTyrosine Kinase Pathways (e.g., PDGFr, EGFr)Blockade of growth factor signaling nih.gov
2-Pyridone DerivativesPIM-1 Kinase, PI3K/mTORInduction of apoptosis, inhibition of cell growth researchgate.net
1H-pyrazolo[3,4-b]pyridine DerivativesFGFR SignalingInhibition of cancer cell growth nih.gov

Environmental Fate and Biotransformation of 2 Fluoro 6 Methylpyridin 4 Ol Analogues

Microbial Degradation and Oxyfunctionalization Studies

The microbial metabolism of fluorinated organic compounds is a key process in their environmental breakdown. nih.gov While the stability of the C-F bond presents a significant challenge for microbial enzymes, certain microorganisms have demonstrated the ability to transform these recalcitrant molecules. mdpi.com

Research into the biodegradation of fluorinated pesticides has shown that microbial consortia and isolated bacterial strains can degrade these compounds, often utilizing them as a carbon source. mdpi.com For instance, a Bacillus sp. isolated from garden soil was found to completely degrade the fluorinated pyrethroids β-cyfluthrin and λ-cyhalothrin within 48 hours. mdpi.com This degradation often involves enzymes like cytochrome P450 monooxygenases, which can initiate the breakdown process. mdpi.com

A significant advancement in understanding the microbial transformation of fluorinated pyridines comes from studies on Burkholderia sp. MAK1, a bacterium capable of utilizing pyridin-2-ol as its sole source of carbon and energy. nih.govresearchgate.net This strain has proven to be an effective biocatalyst for the regioselective hydroxylation (oxyfunctionalization) of a variety of pyridine (B92270) derivatives, including those containing fluorine. nih.govresearchgate.net

Whole cells of Burkholderia sp. MAK1 can hydroxylate pyridin-2-amines substituted with a fluorine atom at the fourth position. nih.gov Specifically, 4-fluoro-pyridin-2-amine was converted to its corresponding hydroxylated product with a high yield, demonstrating that microbial systems can effectively process fluorinated pyridine rings. nih.gov The enzyme system in Burkholderia sp. MAK1 hydroxylates these substrates, adding a hydroxyl group to the pyridine ring, a critical first step in detoxification and degradation. nih.govresearchgate.net

The table below summarizes the oxyfunctionalization of various pyridine analogues by Burkholderia sp. MAK1, highlighting its versatility.

SubstrateProductYield (%)Reference
4-Methyl-pyridin-2-amine6-Amino-4-methyl-pyridin-3-ol34 nih.gov
4-Chloro-pyridin-2-amine6-Amino-4-chloro-pyridin-3-ol50 nih.gov
4-Fluoro-pyridin-2-amine6-Amino-4-fluoro-pyridin-3-ol68 nih.gov

Pathways of Environmental Transformation (e.g., oxidative or photolytic degradation)

In addition to microbial action, abiotic processes such as photolytic degradation contribute to the environmental transformation of fluorinated compounds. researchgate.netacs.org The presence of fluorine atoms influences the pathways of photodegradation. Studies on various fluorinated pesticides reveal that photolysis can lead to defluorination or the formation of stable fluorinated byproducts. researchgate.netacs.org

Aryl and heteroaromatic fluorine atoms can be readily cleaved under photolytic conditions, resulting in the formation of fluoride (B91410) ions. acs.org However, other fluorinated groups, like trifluoromethyl (CF₃) and difluoromethyl (CF₂), are more stable and tend to form persistent degradation products such as trifluoroacetate (B77799) (TFA) and difluoroacetate. researchgate.netacs.org The yields of these fluoroacetic acids may increase under oxidizing conditions. researchgate.net

The environmental transformation of pyridinol compounds is also exemplified by the degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a primary metabolite of the insecticide chlorpyrifos. researchgate.netresearchgate.net Studies on the photodegradation of TCP in aqueous solutions show that the process follows pseudo-first-order kinetics and is highly dependent on pH. researchgate.net The degradation rate increases significantly at higher pH levels. researchgate.net The process can be enhanced by the addition of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals, suggesting that oxidative pathways play a crucial role. researchgate.net These findings suggest that analogous fluorinated pyridinols could undergo similar pH-dependent photolytic and oxidative degradation in aquatic environments.

Key transformation pathways for fluorinated compounds in the environment include:

Hydroxylation: Addition of hydroxyl groups, often microbially mediated, which increases water solubility and susceptibility to further degradation. nih.govnih.gov

Oxidation: Can occur both microbially and photochemically, leading to the cleavage of aromatic rings or modification of side chains. mdpi.comresearchgate.net

Defluorination: The cleavage of the C-F bond to release fluoride ions, a critical step in the complete mineralization of the compound. acs.org

Photolysis: Degradation induced by sunlight, which can involve direct photolysis or indirect reactions with photochemically generated reactive species. researchgate.netacs.org

Metabolite Identification from Biotransformation Processes

Identifying the metabolites produced during biotransformation is essential for understanding the complete degradation pathway and assessing the environmental impact of the parent compound. For fluorinated pyridines, studies have successfully characterized several key metabolites.

The biotransformation of fluorinated pyrethroids by Bacillus sp. MFK14 resulted in the detection of fluoride ions and trifluoroacetic acid (TFA) as end-products, confirming the cleavage of the C-F bond and the breakdown of the trifluoromethyl group, respectively. mdpi.com

In the case of the oxyfunctionalization of pyridine analogues by Burkholderia sp. MAK1, specific hydroxylated metabolites were isolated and identified using techniques like NMR and HPLC-MS. nih.gov As shown in the table in section 9.1, the biotransformation of 4-fluoro-pyridin-2-amine yielded 6-amino-4-fluoro-pyridin-3-ol. nih.gov This demonstrates a predictable regioselective hydroxylation pattern by this bacterium.

The table below details identified metabolites from the biotransformation of analogous compounds, providing insight into the potential breakdown products of 2-Fluoro-6-methylpyridin-4-ol.

Parent CompoundBiotransformation AgentIdentified Metabolite(s)Reference
β-CyfluthrinBacillus sp. MFK14Fluoride ions, 12 other intermediates mdpi.com
λ-CyhalothrinBacillus sp. MFK14Trifluoroacetic acid (TFA), 12 other intermediates mdpi.com
4-Fluoro-pyridin-2-amineBurkholderia sp. MAK16-Amino-4-fluoro-pyridin-3-ol nih.gov
4-Chloro-pyridin-2-amineBurkholderia sp. MAK16-Amino-4-chloro-pyridin-3-ol nih.gov

Conclusion and Future Research Directions for 2 Fluoro 6 Methylpyridin 4 Ol

Summary of Current Understanding

2-Fluoro-6-methylpyridin-4-ol is a heterocyclic organic compound belonging to the class of substituted pyridinols. Its structure consists of a pyridine (B92270) ring functionalized with a fluorine atom at position 2, a methyl group at position 6, and a hydroxyl group at position 4. This substitution pattern makes it an intriguing subject for chemical research. The core of the molecule is the pyridinone scaffold, which is a significant structural motif in medicinal chemistry. frontiersin.orgnih.gov Pyridinones can exist in tautomeric forms, in this case, this compound and its corresponding pyridone form, 2-fluoro-6-methyl-1H-pyridin-4-one. nih.govresearchgate.net This tautomerism, combined with the electronic effects of the fluorine substituent, governs the molecule's chemical behavior.

The presence of fluorine is particularly noteworthy, as fluorine substitution is a common strategy in drug development to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com The fundamental properties of deuterated isotopologues of this compound have been documented, providing baseline data for more advanced studies. nih.govnih.gov The pyridine core itself is a widespread moiety in a vast range of pharmaceuticals and biologically active compounds. researchgate.net Current understanding positions this compound as a potentially valuable building block, but detailed exploration of its specific properties and applications is still in the early stages.

Table 1: Physicochemical Properties of this compound Analogs Data based on deuterated isotopologues.

PropertyValue (2-Fluoro-6-(methyl-d3)pyridin-4-ol)Value (2-Fluoro-6-methylpyridin-3,5-d2-4-ol)Citation
Molecular Formula C₆H₆FNOC₆H₆FNO nih.govnih.gov
Molecular Weight 130.13 g/mol 129.13 g/mol nih.govnih.gov
Exact Mass 130.062172215 Da129.055895469 Da nih.govnih.gov
IUPAC Name 2-fluoro-6-(trideuteriomethyl)-1H-pyridin-4-one3,5-dideuterio-2-fluoro-6-methylpyridin-4-ol nih.govnih.gov

Remaining Challenges in Synthesis and Reactivity

The synthesis of highly substituted pyridines, including this compound, presents several challenges. researchgate.net While numerous methods exist for pyridine synthesis, such as the Hantzsch dihydropyridine (B1217469) synthesis, they are not always suitable for creating specific substitution patterns, especially those involving electron-withdrawing groups. researchgate.net The introduction of a fluorine atom onto the pyridine ring can be a difficult synthetic step, often requiring harsh conditions or specialized reagents. researchgate.net

A significant challenge in the reactivity of this compound stems from the ambident nucleophilic character of the pyridin-4-ol core. researchgate.net It can react at either the nitrogen or the oxygen atom, leading to mixtures of N-substituted and O-substituted products. researchgate.net Achieving regioselective functionalization is a key hurdle that must be overcome to reliably use this compound as a synthetic intermediate. For example, reactions of pyridin-4-ol with polyfluorinated pyridines have shown that substitution occurs at the nitrogen atom, whereas pyridin-3-ol reacts at the oxygen, and pyridin-2-ol gives a mixture of both. researchgate.net Understanding and controlling this selectivity for the 2-fluoro-6-methyl substituted variant is a primary research challenge.

Potential for Further Exploration in Diverse Chemical Fields

The structural features of this compound suggest significant potential for exploration across various chemical disciplines.

Medicinal Chemistry : The pyridinone core is a "privileged structure" in drug discovery, known to serve as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets like enzymes and receptors. frontiersin.orgnih.govmountainscholar.org Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. frontiersin.org The fluorine atom can further enhance drug-like properties, making this scaffold a prime candidate for fragment-based drug design and as a building block for novel therapeutics, particularly enzyme inhibitors. mdpi.comopenmedicinalchemistryjournal.com

Materials Science : Aromatic heterocyclic compounds are foundational to the development of advanced materials. The combination of a pyridine ring, a methyl group, and a polar hydroxyl group could be exploited in the synthesis of polymers, metal-organic frameworks (MOFs), or supramolecular assemblies with unique electronic or physical properties. researchgate.netsmolecule.com

Agrochemicals : The pyridine ring is a common feature in many pesticides and herbicides. nih.gov The unique substitution pattern of this compound could be leveraged to develop new agrochemicals with specific activities and improved environmental profiles.

Development of Novel Methodologies for Functionalization

Future research should focus on developing new and efficient methods to chemically modify the this compound core.

C-H Functionalization : Direct C-H functionalization is a powerful tool for streamlining synthesis. tu-dortmund.de While direct C-H hydroxylation of pyridines is known to be challenging, exploring modern catalytic methods to selectively functionalize the available C-H bonds on the pyridine ring would be a significant advancement. acs.org

Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom at the 2-position is an excellent handle for SₙAr reactions. researchgate.net This allows for the displacement of fluoride (B91410) with a wide variety of nucleophiles (e.g., amines, alcohols, thiols), providing a versatile route to a diverse library of derivatives. researchgate.netnih.gov This strategy is particularly valuable for late-stage functionalization in drug discovery. researchgate.net

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are robust methods for forming carbon-carbon bonds. These could be applied to a halogenated version of the pyridinol to introduce aryl or alkyl groups at various positions.

Side-Chain Modification : The methyl group can also be a point of functionalization. For the related compound 2-fluoro-4-methylpyridine, the methyl group can be halogenated or converted into a more reactive species like a mesylate, enabling further elaboration. acs.orgsigmaaldrich.com

Expanding Theoretical and Computational Models

While extensive experimental work is crucial, in-silico methods offer a complementary and predictive approach to understanding this compound. Expanding theoretical and computational models will accelerate research by predicting reactivity, properties, and biological activity.

Quantum Chemical Calculations : Density Functional Theory (DFT) can be used to investigate the molecule's electronic structure, optimized geometry, and the relative stability of its tautomers. acs.orgresearchgate.net Such calculations can also predict spectroscopic properties (e.g., NMR shifts) and elucidate reaction mechanisms. researchgate.net

Molecular Docking : To explore its potential in medicinal chemistry, molecular docking studies can predict the binding modes and affinities of this compound and its derivatives with various protein targets. nih.govbiorxiv.org

Advanced Structural Analysis : Techniques like Natural Bond Orbital (NBO) analysis can reveal hyperconjugation and intramolecular charge transfer interactions that stabilize the molecule. acs.orgresearchgate.net Hirshfeld surface analysis can be used to understand and quantify the intermolecular interactions that govern its solid-state packing. acs.org

Table 2: Potential Computational Approaches for Future Research

Computational MethodApplication for this compoundCitation
Density Functional Theory (DFT) Elucidate electronic structure, tautomer stability, and reaction pathways. acs.orgresearchgate.net
Molecular Docking Predict binding modes and affinities to biological targets (e.g., enzymes). nih.govbiorxiv.org
Natural Bond Orbital (NBO) Analysis Investigate intramolecular stabilizing interactions and charge distribution. acs.orgresearchgate.net
Hirshfeld Surface Analysis Analyze crystal packing and intermolecular forces (e.g., hydrogen bonding). acs.org
QSAR Modeling Develop structure-activity relationships for derivatives to guide drug design. dntb.gov.ua

Design of Advanced Chemical Systems Incorporating the this compound Core

The ultimate goal of fundamental research into a molecule like this compound is its incorporation into functional, advanced chemical systems.

PET Imaging Agents : The 2-fluoropyridine (B1216828) scaffold has been successfully used to develop radiotracers for Positron Emission Tomography (PET). nih.gov The fluorine atom can be substituted with Fluorine-18 via a facile SₙAr reaction. nih.gov Similarly, the hydroxyl group could be a site for methylation using Carbon-11. biorxiv.org Designing a PET ligand based on the this compound core could lead to new tools for imaging biological processes in the central nervous system. nih.govbiorxiv.org

Complex Biologically Active Molecules : The compound can serve as a central scaffold for building more complex molecules. By using the functionalization methods described previously, diverse side chains can be appended to the core to target specific biological pathways, such as developing potent and selective kinase inhibitors or other therapeutic agents. frontiersin.orgopenmedicinalchemistryjournal.com

Functional Materials : The ability of the pyridinol to participate in hydrogen bonding and π-π stacking makes it an attractive component for supramolecular chemistry. It could be integrated into larger structures to create liquid crystals, conductive polymers, or sensors where the specific electronic and structural properties of the core are essential for function. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-6-methylpyridin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution or cyclization reactions. For example, fluorinated pyridines can be synthesized via halogen exchange (e.g., using KF in polar aprotic solvents) or by introducing fluorine via electrophilic fluorinating agents. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. For instance, highlights the use of NaH and bromo-fluoroethane in THF to synthesize fluorinated pyridines, achieving yields up to 81% after purification . Reaction monitoring via TLC or HPLC is critical for identifying optimal termination points.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • 1H and 19F NMR : Identify proton environments and fluorine substitution patterns. For example, reports distinct 19F NMR shifts for fluorinated pyridines, with coupling constants indicating positional fluorine effects .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures, resolving bond lengths and angles for unambiguous confirmation .
  • IR Spectroscopy : Detect functional groups like hydroxyl (-OH) or C-F stretches (~1100 cm⁻¹).

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituent position and electronic effects dictate bioactivity. For example:

  • Fluoro Groups : Enhance lipophilicity and metabolic stability, as seen in , where fluorinated dihydropyrimidins showed improved anti-inflammatory activity .
  • Methyl Groups : Steric hindrance may reduce enzyme binding but improve selectivity. Comparative studies () highlight that replacing hydroxyl with carbonyl groups alters reactivity and pharmacological profiles .
  • Experimental Design : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett constants) with bioassay data.

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions may arise from assay variability or unaccounted stereoelectronic effects. Mitigation strategies include:

  • Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Crystallographic Analysis : Compare binding modes using structures solved via SHELX ( ) to identify steric clashes or hydrogen-bonding discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., and ) to identify trends obscured in single datasets .

Q. How can computational methods enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer :

  • Docking Simulations : Predict binding affinities to target proteins (e.g., enzymes in 's anti-inflammatory pathway) using software like AutoDock .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For fluorinated compounds, this clarifies the electron-withdrawing effects of fluorine .
  • MD Simulations : Evaluate stability of ligand-protein complexes over time, identifying critical interaction residues.

Data Presentation

Property Technique Example Data (Hypothetical) Reference
Melting PointDifferential Scanning Calorimetry (DSC)152–154°C
LogP (Lipophilicity)HPLC Retention Time2.1 ± 0.3
IC50 (Anti-inflammatory)Cell-Based Assay12.5 µM (vs. 25 µM for non-fluorinated analog)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.